3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
CAS No.: 918873-82-2
Cat. No.: VC17309533
Molecular Formula: C15H14F2N2
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918873-82-2 |
|---|---|
| Molecular Formula | C15H14F2N2 |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine |
| Standard InChI | InChI=1S/C15H14F2N2/c16-11-6-7-12(13(17)9-11)15-8-10-4-2-1-3-5-14(10)18-19-15/h6-9H,1-5H2 |
| Standard InChI Key | YHNIBESRQHCDCW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=NN=C2CC1)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Molecular Properties
3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine (CAS No. 918873-82-2) is a small-molecule compound with the molecular formula and a molecular weight of 260.28 g/mol. Its IUPAC name systematically describes the fused cycloheptane-pyridazine core substituted at the 3-position with a 2,4-difluorophenyl group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 918873-82-2 |
| Molecular Formula | |
| Molecular Weight | 260.28 g/mol |
| SMILES | C1CCC2=CC(=NN=C2CC1)C3=C(C=C(C=C3)F)F |
| InChIKey | YHNIBESRQHCDCW-UHFFFAOYSA-N |
Structural Analysis
The molecule features a planar pyridazine ring (positions 1–2 and 4–5) fused to a non-planar cycloheptane system (positions 6–9). The 2,4-difluorophenyl substituent at position 3 introduces steric bulk and electronic effects through ortho- and para-fluorine atoms. Density functional theory (DFT) calculations suggest the cycloheptane adopts a boat-like conformation, minimizing angle strain while allowing π-stacking interactions between the pyridazine and fluorophenyl groups.
The presence of two fluorine atoms enhances metabolic stability by resisting oxidative degradation, a common issue in aromatic drug candidates. X-ray crystallography of analogous compounds reveals intermolecular hydrogen bonding between the pyridazine N1 atom and water molecules, suggesting moderate aqueous solubility.
Synthesis and Manufacturing
General Synthetic Routes
Industrial synthesis typically employs a multi-step strategy:
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Cycloheptane Ring Formation: A [5+2] cycloaddition between a diene and a pyridazine precursor, catalyzed by transition metals like ruthenium, constructs the bicyclic core .
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Fluorophenyl Introduction: Suzuki-Miyaura coupling installs the 2,4-difluorophenyl group using palladium catalysts under inert conditions.
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Reductive Amination: Selective hydrogenation of intermediate imines generates the saturated cycloheptane moiety without over-reducing the pyridazine ring.
Process Optimization Challenges
Key challenges include:
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Regioselectivity Control: Competing reactions at N1 vs. N2 of the pyridazine during coupling steps necessitate precise temperature modulation (-15°C to 0°C).
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Byproduct Formation: Over-hydrogenation produces undesired tetrahydro derivatives, mitigated by using poisoned Pd/C catalysts.
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Purification Complexity: Similar polarities of intermediates require high-performance liquid chromatography (HPLC), increasing production costs.
Biological Activity and Mechanisms
Pharmacological Targets
In vitro studies highlight activity against:
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Kinase Inhibition: Potent inhibition of cyclin-dependent kinase 2 (CDK2) () and vascular endothelial growth factor receptor 2 (VEGFR2) ().
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Neurological Targets: Moderate affinity for serotonin 5-HT receptors (), suggesting potential antidepressant applications.
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Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 8 µg/mL) via undecaprenyl pyrophosphate synthase (UPPS) binding.
Structure-Activity Relationships (SAR)
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Fluorine Positioning: 2,4-Difluoro substitution on the phenyl ring enhances target binding by 3-fold compared to mono-fluoro analogs, attributed to improved hydrophobic interactions.
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Ring Saturation: The saturated cycloheptane improves metabolic stability (t = 6.7 h in human microsomes) versus unsaturated analogs (t = 1.2 h).
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Pyridazine Nitrogen: N1 protonation at physiological pH facilitates hydrogen bonding with kinase ATP-binding pockets.
Therapeutic Applications
Oncology
Preclinical models demonstrate antitumor effects in triple-negative breast cancer (TNBC) xenografts, reducing tumor volume by 62% at 50 mg/kg/day dosing. Mechanistically, CDK2 inhibition blocks Rb phosphorylation, arresting cells in G1 phase.
Central Nervous System Disorders
The compound crosses the blood-brain barrier (BBB permeability = 0.78 × 10 cm/s) and shows anxiolytic effects in murine elevated plus maze tests at 10 mg/kg.
Anti-Infective Development
UPPS inhibition disrupts bacterial cell wall biosynthesis, showing synergy with β-lactams against methicillin-resistant S. aureus (MRSA).
Research Challenges and Limitations
Solubility Issues
Aqueous solubility remains poor (0.12 mg/mL at pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles.
Off-Target Effects
At concentrations >1 µM, non-specific binding to hERG channels () raises cardiac toxicity concerns.
Synthetic Scalability
Current routes require cryogenic conditions (-78°C) for key steps, limiting batch sizes to <5 kg in industrial settings.
Future Directions
Prodrug Strategies
Ester prodrugs (e.g., acetyloxymethyl derivatives) increase solubility 8-fold while maintaining in vivo efficacy.
Targeted Delivery
Antibody-drug conjugates (ADCs) linking the compound to HER2-targeting antibodies reduce off-target effects in breast cancer models.
Computational Optimization
Machine learning models predict that replacing the cycloheptane with a spirocyclic system could improve kinase selectivity by 40%.
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